molecular formula C12H17N3O5 B3273859 2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one CAS No. 5975-05-3

2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one

Cat. No.: B3273859
CAS No.: 5975-05-3
M. Wt: 283.28 g/mol
InChI Key: OJUYYMGWCQOZAM-PEBGCTIMSA-N
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Description

2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one is a pyrimidinone derivative featuring:

  • A 2-aminopyrimidin-4(1H)-one core.
  • A stereochemically complex tetrahydrofuro[3,4-d][1,3]dioxol substituent at position 1, with a hydroxymethyl group and two methyl groups.

Properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYYMGWCQOZAM-PEBGCTIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)N=C3N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the tetrahydrofurodioxol ring, followed by the introduction of the pyrimidine moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups onto the amino or hydroxymethyl moieties.

Scientific Research Applications

2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of antiviral and anticancer research.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidinone Derivatives

(a) 6-Amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one ()
  • Core: 6-Amino-pyrimidin-4(3H)-one.
  • Substituents : A furan-2-ylmethyl group at position 2.
  • Key Differences: Lacks the fused tetrahydrofurodioxol moiety and has an additional amino group at position 5.
  • Biological activity likely differs due to electronic and steric effects .
(b) 2-(Dimethylamino)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one ()
  • Core: Furopyrimidinone fused at positions 2,3.
  • Substituents: Dimethylamino group at position 2.
  • Key Differences: The fused furopyrimidinone core contrasts with the target’s pyrimidinone-tetrahydrofurodioxol linkage. The dimethylamino group increases basicity.

Tetrahydrofurodioxol-Modified Analogs

(a) [(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate ()
  • Core: 4-Amino-pyrimidin-2(1H)-one.
  • Substituents : Isobutyrate ester on the hydroxymethyl group of the tetrahydrofurodioxol moiety.
  • Hazard Profile : Classified as harmful (H302, H315) .
(b) 4-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one ()
  • Core: 4-Amino-pyrimidin-2(1H)-one.
  • Substituents : A ribose-like tetrahydrofuran group.
  • Key Differences : The hydroxyl-rich substituent mimics natural nucleosides, enhancing solubility but reducing metabolic stability compared to the target’s dimethyl-dioxol group.
  • Implications : Likely functions as a nucleoside analog in antiviral or anticancer therapies .

Heterocyclic Modifications

1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-(pyrrolidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ()
  • Core : 2-Thioxo-pyrimidin-4(1H)-one.
  • Substituents : Pyrrolidinylmethyl group at position 4.
  • Key Differences : Thioxo substitution alters hydrogen-bonding capacity, while the pyrrolidinyl group introduces basicity.
  • Implications : May exhibit distinct enzyme inhibition profiles due to sulfur’s electronegativity .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Physical/Chemical Properties Biological Implications References
Target Compound 2-Amino-pyrimidin-4(1H)-one (3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofurodioxol High stereochemical complexity; moderate lipophilicity Potential nucleoside analog with enhanced stability
6-Amino-pyrimidin-4(3H)-one 2-(Furan-2-ylmethyl)amino Polar due to amino and furan groups Possible π-π interactions in binding
4-Amino-pyrimidin-2(1H)-one Tetrahydrofurodioxol with isobutyrate ester Lipophilic (logP ~2.5); hazardous (H302) Improved bioavailability but toxicity risks
4-Amino-pyrimidin-2(1H)-one Ribose-like tetrahydrofuran Hydrophilic (multiple -OH groups) Antiviral activity via polymerase inhibition

Biological Activity

The compound 2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine ring and a tetrahydrofurodioxole moiety. Its molecular formula is C12H17N3O5C_{12}H_{17}N_{3}O_{5} with a molecular weight of approximately 273.28 g/mol. The compound's structural features are essential for its biological activity.

Research indicates that this compound may interact with various biological targets:

  • Adenosine Receptors : Similar compounds have shown activity as adenosine receptor agonists, particularly at the A1 receptor subtype. A1 receptor activation is associated with several physiological effects including cardioprotection and neuroprotection .
  • Cell Cycle Regulation : Studies have demonstrated that derivatives of this compound can induce cell cycle arrest in cancer cell lines such as MDA-MB-231 (human breast carcinoma), suggesting potential anti-cancer properties. Specifically, an IC50 value of 0.6 µM was noted for growth inhibition .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:

Cell Line Concentration (µM) Effect IC50 (µM)
MDA-MB-231 (Breast)10Significant cell cycle arrest0.6
HeLa (Cervical)5Moderate cytotoxicityNot specified
A549 (Lung)15Reduced proliferationNot specified

These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on MDA-MB-231 Cells : The compound induced significant growth inhibition and was associated with cell cycle arrest at concentrations above 10 µM. This effect was attributed to the compound's ability to modulate signaling pathways involved in cell proliferation .
  • Neuroprotective Effects : Research has indicated that similar compounds can protect neurons from ischemic damage through adenosine receptor modulation. This suggests potential applications in treating neurodegenerative diseases .

Safety and Toxicity

The safety profile of this compound is critical for its potential therapeutic use. Preliminary toxicity assessments indicate moderate toxicity at higher concentrations, necessitating further studies to establish safe dosage ranges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one
Reactant of Route 2
2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one

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